molecular formula C9H9Cl2NO4S B256647 Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate

Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate

Cat. No.: B256647
M. Wt: 298.14 g/mol
InChI Key: ACPQXYFJSDDFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate is a chemical compound with the molecular formula C9H9Cl2NO4S and a molecular weight of 298.14 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring, which is further connected to an amino acetate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate is used in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate involves its interaction with various molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic activities.

Comparison with Similar Compounds

Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H9Cl2NO4S

Molecular Weight

298.14 g/mol

IUPAC Name

methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate

InChI

InChI=1S/C9H9Cl2NO4S/c1-16-9(13)5-12-17(14,15)8-4-6(10)2-3-7(8)11/h2-4,12H,5H2,1H3

InChI Key

ACPQXYFJSDDFSN-UHFFFAOYSA-N

SMILES

COC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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